

Application Notes and Protocols for hDHODH-IN-10 in Metabolic Pathway Studies

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Compound of Interest

Compound Name: hDHODH-IN-10

Cat. No.: B12394308

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For Researchers, Scientists, and Drug Development Professionals

Introduction

hDHODH-IN-10 is a potent and selective inhibitor of human dihydroorotate dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.^[1] This pathway is critical for the synthesis of nucleotides required for DNA and RNA replication, making it a crucial target in rapidly proliferating cells such as cancer cells.^{[2][3][4]} hDHODH is the fourth enzyme in this pathway, catalyzing the oxidation of dihydroorotate to orotate.^{[5][6]} Located in the inner mitochondrial membrane, it links pyrimidine biosynthesis to the electron transport chain.^{[5][7]} Inhibition of hDHODH leads to depletion of the pyrimidine pool, resulting in cell cycle arrest and inhibition of cell proliferation.^[4] These application notes provide a comprehensive overview of the use of **hDHODH-IN-10** for studying metabolic pathways, particularly in the context of cancer research.

Mechanism of Action

hDHODH-IN-10 selectively binds to hDHODH, blocking its enzymatic activity. This inhibition disrupts the de novo synthesis of pyrimidines, forcing cells to rely on the salvage pathway for their pyrimidine supply. Highly proliferative cells, which have a high demand for nucleotides, are particularly sensitive to the inhibition of the de novo pathway.^[2] This selectivity makes hDHODH inhibitors like **hDHODH-IN-10** promising candidates for targeted cancer therapy.^[4]

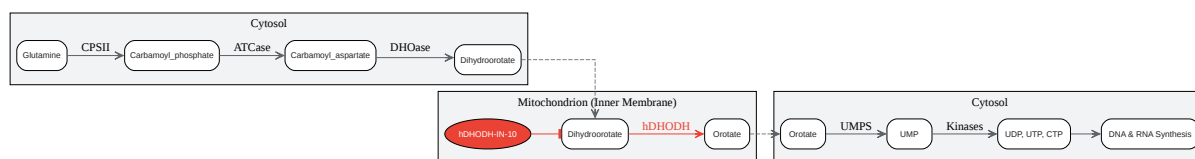
Quantitative Data

The following table summarizes the key quantitative data for **hDHODH-IN-10** and other relevant hDHODH inhibitors for comparison.

Compound	Target	IC50	Cell-based Assay EC50	Applications	Reference
hDHODH-IN-10	hDHODH	10.9 nM	Not specified	AML, Colorectal Cancer Research	[1]
hDHODH-IN-1	hDHODH	25 nM	Not specified	Anti-inflammatory research	[8]
hDHODH-IN-5	hDHODH	0.91 μ M	2.5 - 3.6 μ M (AML cell lines)	AML research	[9]
hDHODH-IN-9	hDHODH	pMIC50 of 7.4	Not specified	Antiviral research	[10]
hDHODH-IN-13	hDHODH	173.4 nM	Not specified	IBD research	[11]
Brequinar	hDHODH	5.2 nM	Not specified	Antiviral, Anticancer research	[8]
Leflunomide	hDHODH	Not specified	Not specified	Disease-modifying antirheumatic drug	[8]

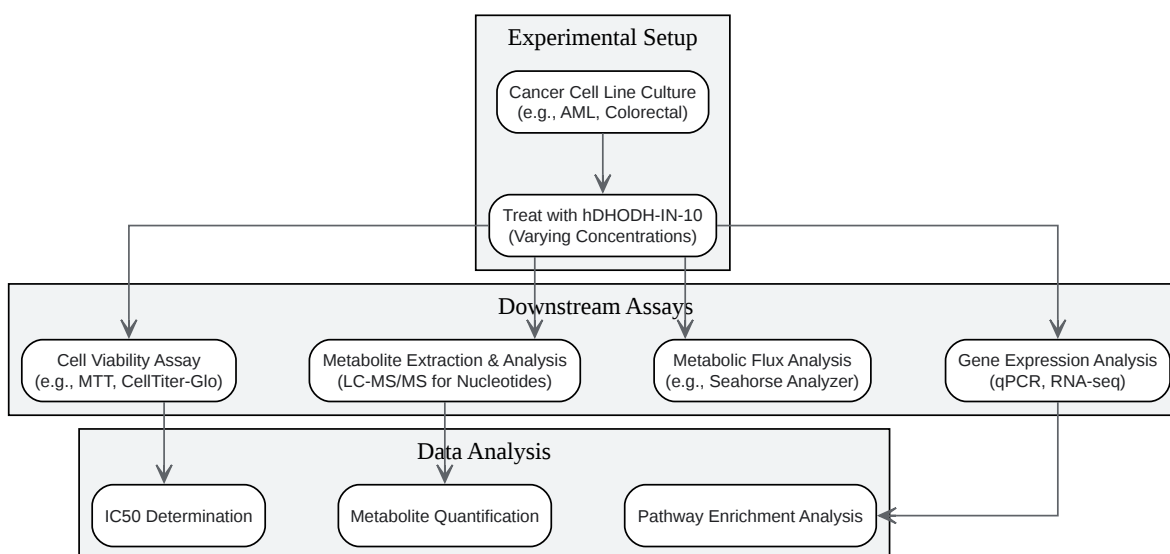
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the pyrimidine biosynthesis pathway and a general workflow for studying the effects of **hDHODH-IN-10**.



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*De novo pyrimidine biosynthesis pathway and the inhibitory action of **hDHODH-IN-10**.*



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*General experimental workflow for studying the effects of **hDHODH-IN-10**.*

Experimental Protocols

Here are detailed protocols for key experiments to assess the impact of **hDHODH-IN-10** on cellular metabolism.

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC₅₀ value of **hDHODH-IN-10** in a cancer cell line.

Materials:

- Cancer cell line of interest (e.g., HL-60 for AML, HCT116 for colorectal cancer)
- **hDHODH-IN-10** (stock solution in DMSO)
- Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- Multichannel pipette
- Plate reader (570 nm)

Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂.
- **Compound Treatment:** Prepare serial dilutions of **hDHODH-IN-10** in complete medium. The final concentrations should typically range from 0.1 nM to 10 µM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

- Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
- MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Metabolite Extraction and Analysis (LC-MS/MS)

This protocol outlines the extraction of intracellular metabolites for the quantification of pyrimidine nucleotides.

Materials:

- 6-well plates
- **hDHODH-IN-10**
- Ice-cold 80% methanol
- Cell scraper
- Centrifuge
- LC-MS/MS system

Procedure:

- Cell Seeding and Treatment: Seed cells in 6-well plates and treat with **hDHODH-IN-10** (at or near the IC₅₀ concentration) and a vehicle control for a specified time (e.g., 24 hours).
- Metabolite Extraction:

- Aspirate the medium and wash the cells twice with ice-cold PBS.
- Add 1 mL of ice-cold 80% methanol to each well.
- Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
- Incubate on ice for 15 minutes.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Sample Preparation: Transfer the supernatant containing the metabolites to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.
- LC-MS/MS Analysis: Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis. Analyze the samples for the levels of dihydroorotate, orotate, UMP, UDP, and UTP.
- Data Analysis: Quantify the metabolite levels and compare the treated samples to the vehicle control to determine the effect of **hDHODH-IN-10** on the pyrimidine biosynthesis pathway.

Metabolic Flux Analysis (Seahorse XF Analyzer)

This protocol measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis.

Materials:

- Seahorse XF96 or similar instrument
- Seahorse XF cell culture microplates
- **hDHODH-IN-10**
- Seahorse XF assay medium
- Mitochondrial stress test kit (e.g., containing oligomycin, FCCP, and rotenone/antimycin A)

Procedure:

- **Cell Seeding:** Seed cells in a Seahorse XF cell culture microplate at an optimal density and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with **hDHODH-IN-10** for the desired duration.
- **Assay Preparation:**
 - Hydrate the sensor cartridge overnight in a non-CO2 incubator.
 - Wash the cells with Seahorse XF assay medium and place them in a non-CO2 incubator for 1 hour prior to the assay.
- **Seahorse Assay:**
 - Load the sensor cartridge with the compounds from the mitochondrial stress test kit.
 - Place the cell plate in the Seahorse XF analyzer and run the assay.
- **Data Analysis:** Analyze the OCR and ECAR data to determine the effect of **hDHODH-IN-10** on basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

Safety Precautions

hDHODH-IN-10 is for research use only. A full safety data sheet (SDS) should be consulted before use.^[1] Standard laboratory safety practices should be followed, including wearing personal protective equipment (gloves, lab coat, and eye protection). Handle the compound in a well-ventilated area.

Conclusion

hDHODH-IN-10 is a valuable tool for investigating the role of the de novo pyrimidine biosynthesis pathway in various cellular processes, particularly in cancer metabolism. The protocols provided here offer a starting point for researchers to explore the effects of this potent and selective inhibitor. Further optimization of these protocols may be necessary depending on the specific cell type and experimental conditions.

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